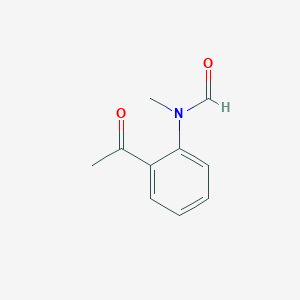

Formamide, N-(2-acetylphenyl)-N-methyl-

Description

Overview of Formamide (B127407) Chemistry and Significance in Organic Synthesis

Formamide (CH₃NO) is the simplest amide, derived from formic acid. wikipedia.org It is a versatile compound in organic synthesis, serving as a reagent, a solvent, and a precursor to a wide array of more complex molecules. wikipedia.orgsincerechemicals.com Its utility stems from its ability to act as a source of nitrogen and a formylating agent. nih.gov

In organic synthesis, formamides are crucial intermediates. researchgate.net They are used in the production of pharmaceuticals, herbicides, and other specialty chemicals. wikipedia.org The formyl group can be a protecting group for amines, and formamides themselves are precursors to isocyanides.

The chemical properties of formamide make it a valuable solvent for many ionic compounds and for processing polymers like polyacrylonitrile. wikipedia.org Its high polarity and hydrogen bonding capabilities are key to its solvent properties. nih.gov

Importance of N-Aryl Formamides and Acetophenone (B1666503) Derivatives in Modern Chemical Research

N-Aryl Formamides: This class of compounds, where a formamide nitrogen is attached to an aromatic ring, is a significant scaffold in medicinal chemistry and materials science. N-aryl formamides are found in various natural products and are precursors to many heterocyclic compounds. Their synthesis is a topic of ongoing research, with numerous methods developed for the N-formylation of anilines.

Acetophenone Derivatives: Acetophenone and its derivatives are a large family of ketones that are widely studied and utilized. nih.gov They are common building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. nih.gov Natural and synthetic acetophenone derivatives exhibit a broad range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. kib.ac.cnnih.govresearchgate.net In drug discovery, the acetophenone moiety serves as a versatile scaffold for developing new therapeutic agents. nih.gov For instance, substituted acetophenones are explored as inhibitors for various enzymes.

Rationale for Investigating N-(2-acetylphenyl)-N-methylformamide: Structural Uniqueness and Research Gaps

The specific structure of N-(2-acetylphenyl)-N-methylformamide presents a unique combination of functional groups that warrants investigation. The molecule incorporates:

An N-methylformamide moiety, which introduces a specific steric and electronic environment around the amide bond.

A 2-acetylphenyl group, which is an ortho-substituted acetophenone. The presence of the acetyl group ortho to the formamido group can lead to interesting intramolecular interactions and conformational preferences.

A significant research gap exists for N-(2-acetylphenyl)-N-methylformamide. While the parent compounds and related derivatives are well-documented, this specific combination has not been extensively studied. There is a lack of published data on its synthesis, spectroscopic characterization, and potential applications. This gap provides a strong rationale for further investigation.

Scope and Objectives of Academic Research on N-(2-acetylphenyl)-N-methylformamide

Given the absence of detailed studies, academic research on N-(2-acetylphenyl)-N-methylformamide would likely focus on the following objectives:

Development of Synthetic Methodologies: Establishing efficient and scalable synthetic routes to N-(2-acetylphenyl)-N-methylformamide. This could involve the formylation of N-methyl-2'-aminoacetophenone or the methylation of N-(2-acetylphenyl)formamide.

Spectroscopic and Structural Characterization: Thoroughly characterizing the compound using modern analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure. X-ray crystallography could provide definitive information about its solid-state conformation.

Investigation of Chemical Reactivity: Exploring the reactivity of the compound, particularly focusing on reactions involving the formyl and acetyl groups, and the potential for intramolecular cyclization reactions.

Evaluation of Biological Activity: Screening N-(2-acetylphenyl)-N-methylformamide for potential biological activities, drawing inspiration from the known pharmacological properties of other N-aryl formamides and acetophenone derivatives.

Data on Related Compounds

Due to the lack of specific experimental data for N-(2-acetylphenyl)-N-methylformamide, the following table presents computed properties for the closely related compound N-(2-acetylphenyl)formamide . nih.gov These values can serve as an estimate for the properties of the N-methylated derivative.

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| XLogP3-AA | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 163.063328530 Da |

| Topological Polar Surface Area | 46.2 Ų |

This data is for N-(2-acetylphenyl)formamide and is provided for comparative purposes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59019-35-1 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-(2-acetylphenyl)-N-methylformamide |

InChI |

InChI=1S/C10H11NO2/c1-8(13)9-5-3-4-6-10(9)11(2)7-12/h3-7H,1-2H3 |

InChI Key |

GXHAWMSZNTWXKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N(C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Acetylphenyl N Methylformamide

Precursor Synthesis: N-Methyl-2-aminoacetophenone Derivatives

The primary precursor for the target compound is N-methyl-2-aminoacetophenone. Its synthesis involves the initial formation of 2-aminoacetophenone (B1585202), followed by the methylation of the primary aromatic amine.

Synthesis of 2-Aminoacetophenone Precursors

2-Aminoacetophenone is a critical intermediate, and several synthetic routes have been documented for its preparation. guidechem.com One common method involves the reduction of 2-nitroacetophenone. guidechem.com This transformation is typically achieved using various reducing agents, such as catalytic hydrogenation or metal-acid systems. Another approach starts from acetophenone (B1666503), which undergoes nitration to yield a mixture of isomers, followed by the separation and subsequent reduction of the desired ortho-nitroacetophenone. researchgate.net

Alternative synthetic strategies include:

Friedel-Crafts Acylation: The direct acylation of aniline (B41778) can be employed, though this method often presents challenges in controlling selectivity and managing waste streams. guidechem.com

Reaction with Isatoic Anhydride (B1165640): 2-Aminoacetophenone can be synthesized by reacting isatoic anhydride with an organometallic reagent like methyl lithium at low temperatures (-50°C or less). chemicalbook.comchemicalbook.com

From Halogenated Precursors: The use of ortho-halogenated acetophenones as starting materials allows for synthesis via an amino substitution reaction. guidechem.com

Intramolecular Rearrangement: N-acetylaniline can undergo an intramolecular rearrangement, often catalyzed by aluminum chloride, to yield the desired product. guidechem.com

The choice of method often depends on the availability of starting materials, scalability, and environmental considerations.

N-Methylation Strategies for Aromatic Amines

Once 2-aminoacetophenone is obtained, the next step is the selective methylation of the primary aromatic amino group to form N-methyl-2-aminoacetophenone. Traditional methylating agents such as methyl halides (e.g., methyl iodide) or dimethyl sulfate (B86663) have been widely used but are known for their high toxicity. researchgate.net

Modern synthetic chemistry favors greener alternatives. Dimethyl carbonate (DMC) has emerged as an environmentally friendly methylating agent for poorly nucleophilic aromatic amines. researchgate.net The reaction with DMC offers a more sustainable route for N-methylation. Another approach involves reductive amination, where the primary amine is first treated with formaldehyde (B43269) to form a Schiff base or aminal, which is then reduced to the N-methyl derivative.

Formic acid can also be utilized as both a carbon and hydrogen source for the N-methylation of amines. This reaction typically proceeds through a formylation step followed by reduction, often requiring a catalyst such as a heterogeneous Pd/In₂O₃ system. rsc.org

Challenges and Considerations in Precursor Synthesis

The synthesis of N-methyl-2-aminoacetophenone is not without its challenges. Each synthetic route for the 2-aminoacetophenone precursor has specific drawbacks.

| Synthetic Method for 2-Aminoacetophenone | Associated Challenges |

| Friedel-Crafts Acylation of Aniline | Difficult post-treatment and significant waste generation. guidechem.com |

| Reduction of o-Nitroacetophenone | Limited large-scale availability of the starting material. guidechem.com |

| Amino Substitution of o-Halogenated Acetophenone | Limitations in the commercial availability of raw materials. guidechem.com |

| Rearrangement of N-Acetylaniline | Generates a large amount of waste and presents purification difficulties. guidechem.com |

| Reaction from Isatoic Anhydride | Requires specific and controlled reaction conditions (e.g., very low temperatures). chemicalbook.com |

| Weber Amide Reaction from Indigo Carmine | Involves complex steps and generally results in low yields. guidechem.com |

For the N-methylation step, the primary challenge is achieving selective mono-methylation while avoiding the formation of the di-methylated tertiary amine. The choice of methylating agent and reaction conditions is crucial for controlling the reaction's outcome. The use of toxic reagents like dimethyl sulfate necessitates stringent safety protocols and presents environmental concerns, driving the adoption of greener alternatives like DMC. researchgate.net

N-Formylation Approaches for N-Methyl-2-aminoacetophenone

The final step in the synthesis is the N-formylation of the secondary amine, N-methyl-2-aminoacetophenone, to yield the target compound, N-(2-acetylphenyl)-N-methylformamide.

Direct Formylation with Formic Acid or its Esters

Direct formylation using formic acid or its esters is a common and efficient method for converting secondary amines to their corresponding formamides. nih.govtandfonline.comresearchgate.net Formic acid can serve as a direct formylating agent, often by heating the amine with an excess of the acid. nih.govscispace.com A practical procedure involves refluxing the amine with aqueous 85% formic acid in a solvent like toluene, using a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the product. scispace.com This method has been successfully applied to both primary and secondary amines, providing excellent yields. scispace.com

Formate (B1220265) esters, such as ethyl formate or methyl formate, are also effective formylating agents. tandfonline.com The reaction of an amine with methyl formate, for instance, is a standard industrial method for producing formamides like N-methylformamide. wikipedia.orggoogle.com

In line with the principles of green chemistry, significant efforts have been made to develop N-formylation protocols that minimize or eliminate the use of catalysts and solvents. It has been demonstrated that the N-formylation of both aromatic and aliphatic amines can proceed efficiently without any catalyst, using either formic acid or ethyl formate as the formylating agent. tandfonline.com

A simple and cost-effective procedure involves heating the amine with the formylating agent at around 60-80°C under solvent-free conditions. nih.govtandfonline.com This approach is applicable to a wide variety of amines and provides moderate to excellent yields of the desired formamides. tandfonline.com The absence of a catalyst and solvent simplifies the reaction work-up, reduces waste, and makes the process more economically and environmentally viable. tandfonline.com

Optimization of Reaction Parameters (e.g., temperature, molar ratios, reaction time)

The optimization of reaction parameters is a critical step in developing efficient protocols for the synthesis of N-(2-acetylphenyl)-N-methylformamide. Key parameters that are typically fine-tuned include temperature, molar ratios of reactants, and reaction time. While specific optimization studies for this particular compound are not extensively detailed in the literature, general principles derived from the N-formylation of anilines and other secondary amines provide valuable guidance.

Temperature: The reaction temperature significantly influences the rate of formylation. For instance, in the solvent-free N-formylation of amines with formic acid, temperatures are often elevated to around 70-80 °C to drive the reaction to completion. nih.gov In some catalytic systems, such as the iodine-catalyzed formylation of aniline, an optimal temperature of 70 °C was identified to achieve excellent yields. nih.gov It is crucial to balance the reaction rate with potential side reactions or decomposition that may occur at higher temperatures.

Molar Ratios: The stoichiometry of the amine to the formylating agent is a key factor in maximizing yield. An excess of the formylating agent, such as formic acid, is commonly employed to ensure complete conversion of the amine. For example, in Lewis acid-catalyzed formylations, approximately 3 equivalents of formic acid are often used. nih.gov In an iodine-catalyzed system, two equivalents of formic acid were found to be optimal. nih.gov The catalyst loading is also a critical molar ratio to optimize, with typical loadings ranging from 5 to 10 mol%. nih.gov

Reaction Time: The duration of the reaction is optimized to ensure the reaction proceeds to completion without the formation of significant byproducts. Reaction times for N-formylation can vary widely, from a few minutes to several hours, depending on the reactivity of the substrate and the catalytic system employed. nih.gov For instance, in ZnO-catalyzed formylations, reaction times can range from 10 to 720 minutes. nih.gov Microwave-assisted reactions have been shown to significantly reduce reaction times, often to just a few minutes. nih.gov

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the interplay between these parameters and identify the optimal conditions for the synthesis of N-(2-acetylphenyl)-N-methylformamide.

Catalytic N-Formylation Systems

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. Various catalytic systems have been developed for the N-formylation of amines, which are applicable to the synthesis of N-(2-acetylphenyl)-N-methylformamide.

Lewis Acid Catalysis for Formamide (B127407) Formation

Lewis acids are effective catalysts for the N-formylation of amines using formic acid. The Lewis acid activates the formic acid, making it a more potent electrophile for the amine to attack. A variety of Lewis acids have been explored for this transformation.

In a typical procedure, the amine is treated with formic acid in the presence of a catalytic amount of a Lewis acid. Notably, this reaction often proceeds efficiently under solvent-free conditions. nih.gov While a mixture of aniline and formic acid shows no reaction when heated at 100 °C for 4 hours, the addition of a catalytic amount of a Lewis acid leads to rapid N-formylation. researchgate.net

Several Lewis acids have demonstrated high efficacy in this reaction, with ZnCl₂, SnCl₂, LaCl₃, and La(OTf)₃ providing formanilide (B94145) in over 90% yield. researchgate.net Other Lewis acids such as FeCl₃, AlCl₃, and NiCl₂ also catalyze the reaction, albeit with slightly lower yields in the range of 80-90%. researchgate.net Interestingly, ZnF₂ and AlF₃ were found to be inactive as catalysts under these conditions. researchgate.net Among the various Lewis acids, ZnCl₂ is often preferred due to its low cost and environmentally friendly nature. nih.gov

The general applicability of ZnCl₂ as a catalyst has been demonstrated for a range of alkyl, aryl, and heteroarylamines. researchgate.net The reaction conditions typically involve heating the amine with formic acid and a catalytic amount of ZnCl₂. nih.gov

| Lewis Acid Catalyst | Substrate Scope | Typical Conditions | Yield Range | Reference |

| ZnCl₂ | Aryl, alkyl, and heteroaryl amines | Solvent-free, 70 °C, 10 mol% catalyst, 3 eq. formic acid | 85-99% | nih.gov |

| ZnO | Aromatic, primary, and secondary amines | Solvent-free, 70 °C, 50 mol% catalyst, 3 eq. formic acid | Good to excellent | nih.gov |

| FeCl₃, AlCl₃, NiCl₂ | Anilines | Solvent-free, heating | 80-90% | researchgate.net |

| In | Anilines, primary and secondary amines, amino alcohols | Solvent-free, 70 °C, 10 mol% catalyst | Moderate to excellent | nih.gov |

Phosphonic Anhydride-Mediated Formylation

Propylphosphonic anhydride (T3P®) has emerged as a mild and efficient reagent for facilitating the N-formylation of aromatic amines with formic acid. thieme-connect.com T3P® acts as a powerful dehydrating agent, promoting the condensation reaction between the amine and formic acid. This methodology is characterized by its simple work-up procedure, high purity of the products, and the low toxicity of the reagent and byproducts. thieme-connect.com

The reaction is typically carried out by treating the aromatic amine with a slight excess of formic acid in the presence of T3P® in a suitable solvent like dichloromethane. thieme-connect.com The versatility of this method has been demonstrated through the successful formylation of a wide array of highly substituted aryl and heteroaryl anilines, including those with bulky substituents. thieme-connect.com The byproducts of the reaction are water-soluble, which simplifies the purification of the desired formamide. thieme-connect.com

A general procedure involves the reaction of an amine with a formamide compound in the presence of a phosphonic anhydride. google.com The reaction can be performed over a temperature range of 45-100 °C for 1-24 hours. google.com In one embodiment of this method, the formamide compound is used in at least a 10-mole equivalent, with the phosphonic anhydride present in an amount of 10-30 mol %, leading to isolated yields of the N-formylated amine of at least 80%. google.com

Organocatalytic Systems for Amine Formylation

Organocatalysis offers an attractive metal-free alternative for N-formylation reactions. Several small organic molecules have been found to effectively catalyze the formylation of amines.

One notable example is the use of molecular iodine (I₂) as a catalyst for the N-formylation of a broad range of amines with formic acid under solvent-free conditions. organic-chemistry.org The optimal conditions for this transformation were identified as using 5 mol% of iodine and 2 equivalents of formic acid at 70 °C. organic-chemistry.org This method is applicable to a wide variety of aromatic and aliphatic amines, including secondary amines. organic-chemistry.org The proposed mechanism involves the in situ generation of hydroiodic acid (HI), which protonates formic acid, thereby activating it for nucleophilic attack by the amine. organic-chemistry.org

Thiamine hydrochloride has also been reported as an effective organocatalyst for the N-formylation of aromatic and aliphatic amines with formic acid under solvent-free conditions, affording yields in the range of 88-96%. nih.gov Another organocatalytic system employs 2-chloro-4,6-dimethoxy[1.3.5]triazine (CDMT) to facilitate the formylation of amines and amino acid esters with formic acid, achieving nearly quantitative yields. nih.gov

| Organocatalyst | Formylating Agent | Substrate Scope | Typical Conditions | Yield Range | Reference |

| Iodine (I₂) (5 mol%) | Formic Acid (2 eq.) | Aromatic and aliphatic primary and secondary amines | Solvent-free, 70 °C, 2 h | Up to 94% | organic-chemistry.org |

| Thiamine Hydrochloride | Formic Acid | Aromatic and aliphatic amines | Solvent-free | 88-96% | nih.gov |

| 2-Chloro-4,6-dimethoxy[1.3.5]triazine (CDMT) | Formic Acid | Amines and amino acid esters | DCM, reflux or microwave | Nearly quantitative | nih.gov |

Metal-Catalyzed Formylation (e.g., Copper or Palladium-based systems)

Transition metal catalysts, particularly those based on copper and palladium, have been extensively investigated for N-formylation reactions. These catalysts can operate through various mechanisms and utilize different formyl sources.

Copper-catalyzed systems have been developed for the N-formylation of amines using carbon dioxide as a C1 source in the presence of a reducing agent like phenylsilane. researchgate.net For instance, a Cu(OAc)₂-bis(diphenylphosphino)ethane (dppe) catalytic system has been shown to be highly efficient for such reactions at room temperature and atmospheric pressure of CO₂ with a very low catalyst loading of 0.1 mol%. researchgate.net Another copper-based system utilizes a (bpy)CuI(NMI)/TEMPO catalyst for the oxidative coupling of methanol (B129727) with amines to yield N-formylated products under an oxygen atmosphere at mild temperatures (25-60 °C). researchgate.net

Palladium catalysis has also been applied to N-formylation. While direct palladium-catalyzed formylation of N-methyl-2-aminoacetophenone is not explicitly detailed, related transformations suggest its feasibility. For example, palladium complexes have been used as catalysts for the synthesis of ynones by coupling acyl chlorides with terminal alkynes, demonstrating their utility in C-C bond formation which can be conceptually related to C-N bond formation in formylation. researchgate.net

Bimetallic catalysts can offer synergistic effects, enhancing catalytic activity. A notable example is the use of reusable bimetallic AuPd–Fe₃O₄ nanoparticles for the oxidative N-formylation of secondary amines at room temperature. mdpi.com In this system, methanol serves as the formyl source, and oxygen gas is used as the external oxidant. mdpi.com The bimetallic catalyst demonstrated higher efficiency compared to its monometallic counterparts. mdpi.com

| Metal Catalyst System | Formyl Source | Substrate Scope | Typical Conditions | Yield | Reference |

| Cu(OAc)₂-dppe (0.1 mol%) | CO₂ / PhSiH₃ | Amines | Room temperature, 1 atm CO₂ | Not specified | researchgate.net |

| (bpy)CuI(NMI)/TEMPO | Methanol / O₂ | Aliphatic secondary amines, benzyl (B1604629) amines | 25-60 °C | Good to excellent | researchgate.net |

| AuPd–Fe₃O₄ | Methanol / O₂ | Secondary amines | Room temperature, 1 atm O₂ | Good to moderate | mdpi.com |

Alternative Formylating Agents and Reagent Efficacy

Chloral (B1216628): Historically, chloral has been used for the formylation of amines, producing excellent yields at low temperatures with chloroform (B151607) as the only byproduct. nih.gov This method is effective for a range of amines, including strongly basic primary amines and sterically hindered secondary amines. nih.gov

Acetic Formic Anhydride (AFA): Acetic formic anhydride, often generated in situ from formic acid and acetic anhydride, is a widely used and highly effective formylating agent. nih.gov It reacts rapidly with amines, often in less than 15 minutes, to produce formamides in nearly quantitative yields. nih.gov However, AFA is sensitive to moisture and cannot be stored. scispace.com

Ammonium Formate: Ammonium formate can be used for the N-formylation of anilines and secondary amines by refluxing in acetonitrile, providing good to excellent yields. nih.gov It is a convenient and readily available reagent.

Formate Esters: Various formate esters, such as cyanomethyl formate, have been employed for the formylation of amino acid esters, affording good to excellent yields without racemization. nih.gov

N-Formylsaccharin: N-formylsaccharin is a solid, stable, and chemoselective formylating agent for amines. edelris.com It reacts under mild conditions with short reaction times (around 15 minutes), and often, no purification of the resulting N-formamide is necessary. edelris.com This reagent has been successfully used in mechanochemical (ball milling) procedures, offering a solvent-free alternative. nih.gov

| Formylating Agent | Key Features | Substrate Scope | Reference |

| Chloral | High yields, low temperature, chloroform byproduct | Strongly basic primary amines, secondary amines | nih.gov |

| Acetic Formic Anhydride | High yields, rapid reaction, moisture sensitive | Primary amines | nih.gov |

| Ammonium Formate | Good to excellent yields, readily available | Anilines, secondary amines | nih.gov |

| Cyanomethyl Formate | Good to excellent yields, no racemization | Amino acid esters | nih.gov |

| N-Formylsaccharin | Solid, stable, mild conditions, short reaction time | Amines | edelris.com |

Purification and Yield Optimization Strategies for N-(2-acetylphenyl)-N-methylformamide

Following the synthetic procedure, the crude product must be isolated and purified to remove unreacted starting materials, by-products, and residual solvent. A typical workup procedure involves quenching the reaction mixture with water and extracting the product into an organic solvent. prepchem.com

Purification Techniques:

Extraction: The aqueous workup allows for the removal of inorganic salts, such as sodium iodide (NaI), and any remaining dimethylformamide. Methylene (B1212753) chloride is a suitable solvent for extracting the product from the aqueous phase. prepchem.com Multiple extractions are recommended to maximize the recovery of the product.

Recrystallization: This is a highly effective method for purifying solid organic compounds. Based on the purification of the analogous N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide, methanol is a promising solvent for the recrystallization of N-(2-acetylphenyl)-N-methylformamide. prepchem.com The crude product is dissolved in a minimal amount of hot methanol, and upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor.

Chromatography: For higher purity requirements or if recrystallization is not sufficiently effective, column chromatography can be employed. A silica (B1680970) gel stationary phase with a suitable eluent system, likely a mixture of non-polar and polar solvents such as hexanes and ethyl acetate, would be appropriate for separating the target compound from any remaining impurities.

Yield Optimization:

The yield of the reaction can be influenced by several factors. Based on the synthesis of a similar compound, a yield of around 70% can be anticipated. prepchem.com To optimize this, the following parameters should be considered:

| Parameter | Recommended Condition/Strategy | Rationale |

| Base | Use of a slight excess of sodium hydride (e.g., 1.05 equivalents). | Ensures complete deprotonation of the starting formamide. |

| Methylating Agent | Use of an excess of methyl iodide. | Drives the reaction to completion. |

| Temperature | Careful control of temperature during the addition of methyl iodide. | The reaction is exothermic; maintaining a controlled temperature prevents side reactions. |

| Reaction Time | Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC). | Ensures the reaction is allowed to proceed to completion without unnecessary heating that could lead to degradation. |

| Moisture Control | Conducting the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). | Sodium hydride reacts violently with water, and moisture can quench the anionic intermediate. |

Scalability Considerations for Synthetic Protocols

Transitioning a synthetic protocol from a laboratory scale to a larger, industrial scale presents a unique set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Key Scalability Challenges and Solutions:

| Challenge | Consideration | Proposed Solution/Mitigation Strategy |

| Use of Sodium Hydride | Sodium hydride is highly reactive and pyrophoric, and its use on a large scale requires specialized handling procedures. The reaction also produces flammable hydrogen gas. | For large-scale synthesis, the use of sodium hydride in an oil dispersion is common to improve handling safety. The reactor must be equipped with adequate ventilation and a system for safely managing hydrogen off-gassing. Alternative, less hazardous bases could be explored, such as potassium tert-butoxide, though this may require re-optimization of the reaction conditions. |

| Exothermic Reaction | The deprotonation and methylation steps can be exothermic. On a large scale, heat dissipation becomes a critical safety concern to prevent a runaway reaction. | The reaction should be performed in a jacketed reactor with efficient cooling and temperature monitoring. The methyl iodide should be added portion-wise or via a syringe pump to control the rate of the reaction and the resulting exotherm. |

| Solvent Volume and Cost | The use of large volumes of dimethylformamide can be costly and presents challenges for waste disposal and environmental impact. | Process optimization should aim to reduce the solvent volume to the minimum required for efficient reaction and stirring. A solvent recycling program could be implemented to reduce costs and waste. |

| Workup and Extraction | Handling large volumes of aqueous and organic layers during extraction can be cumbersome and require large-scale equipment. | The use of continuous extraction equipment or larger separation funnels would be necessary. Minimizing the volume of the aqueous quench is also beneficial. |

| Purification | Recrystallization on a large scale requires large vessels and efficient filtration equipment. The volume of solvent needed for recrystallization also becomes a significant factor. | Optimization of the recrystallization solvent and conditions to maximize yield and minimize solvent usage is crucial. The use of large-scale filtration and drying equipment, such as a filter press and a vacuum oven, would be required. |

Unable to Generate Article Due to Lack of Specific Scientific Data

After a comprehensive search of publicly available scientific databases and literature, the specific experimental data required to construct a thorough and scientifically accurate article on "Formamide, N-(2-acetylphenyl)-N-methyl-" could not be located. The stringent requirements for detailed spectroscopic and crystallographic characterization, as outlined in the user's request, necessitate access to primary research data that does not appear to be published for this specific chemical compound.

The user's request specified a detailed analysis including:

¹H NMR data for proton environment elucidation.

¹³C NMR data for carbon skeleton delineation.

2D NMR data (COSY, HSQC, HMBC, NOESY) for structural connectivity.

Dynamic NMR data for investigating rotational isomerism.

High-Resolution Mass Spectrometry (HRMS) data for exact molecular weight determination.

Searches for this information, including targeted queries for the compound's spectral data, did not yield any publications or database entries containing the necessary experimental results. While data for structurally similar compounds, such as N-(2-acetylphenyl)formamide (lacking the N-methyl group) or various other substituted N-methylformamides, are available, the instructions to focus solely on "Formamide, N-(2-acetylphenyl)-N-methyl-" and maintain strict scientific accuracy prevent the use of analogous data. Extrapolating or fabricating such precise data would constitute scientific inaccuracy and hallucination.

Consequently, without the foundational experimental data, it is impossible to generate the requested article while adhering to the core principles of accuracy and adherence to the specified outline.

Advanced Spectroscopic and Crystallographic Characterization of N 2 Acetylphenyl N Methylformamide

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For N-(2-acetylphenyl)-N-methylformamide (C₁₀H₁₁NO₂), with a molecular weight of 177.20 g/mol , MS (B15284909)/MS analysis provides definitive structural confirmation by elucidating its specific fragmentation patterns under conditions such as collision-induced dissociation (CID). nih.govwvu.edu

The fragmentation process for N-(2-acetylphenyl)-N-methylformamide can be predicted based on its functional groups: a tertiary amide, an aromatic ketone, and a substituted benzene (B151609) ring. Upon ionization, typically forming the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 178, the ion is isolated and subjected to fragmentation. The resulting product ions offer insights into the molecule's connectivity.

Key predicted fragmentation pathways include:

Loss of the formyl group: Cleavage of the N-CHO bond can result in the loss of a neutral carbon monoxide molecule (28 Da) and a hydrogen radical, or a formyl radical (29 Da), leading to a significant fragment ion.

α-Cleavage at the acetyl group: The loss of the methyl radical (•CH₃, 15 Da) from the acetyl moiety is a common pathway for ketones, which would produce a stable acylium ion.

Cleavage of the entire acetyl group: Loss of a neutral ketene (B1206846) (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da) can also occur.

Cleavage of the N-methyl group: Loss of a methyl radical (•CH₃, 15 Da) from the amide nitrogen is another possibility.

While specific experimental MS/MS data for N-(2-acetylphenyl)-N-methylformamide is not widely published, analysis of its non-methylated analog, N-(2-acetylphenyl)formamide, shows characteristic fragments at m/z 120 and 135. nih.gov These fragments likely correspond to the loss of functional groups from the molecular ion. For the N-methylated compound, analogous fragmentation would produce a different set of ions, confirming the presence and position of the additional methyl group. The combination of these fragmentation pathways provides a unique mass spectral fingerprint for unambiguous identification. nih.gov

| Predicted Product Ion (m/z) | Proposed Neutral Loss | Mass Loss (Da) | Plausible Fragment Structure |

|---|---|---|---|

| 163 | CH₃ (from acetyl group) | 15 | [M+H - •CH₃]⁺ |

| 149 | CHO (from formyl group) | 29 | [M+H - •CHO]⁺ |

| 135 | COCH₃ (from acetyl group) | 43 | [M+H - •COCH₃]⁺ |

| 120 | CH₃ + COCH₃ (sequential loss) | 58 | [M+H - •CH₃ - •COCH₃]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Analysis of Volatile Byproducts

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. ajrconline.org It is exceptionally well-suited for assessing the purity of N-(2-acetylphenyl)-N-methylformamide and identifying any volatile byproducts that may be present from its synthesis or degradation. chromatographyonline.com

In a typical GC-MS analysis, the sample is vaporized in the GC inlet and separated based on its boiling point and affinity for the stationary phase of the chromatographic column. For N-(2-acetylphenyl)-N-methylformamide, a non-polar or mid-polar capillary column would likely be employed. As the separated components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component.

This technique is highly effective for:

Purity Determination: The primary peak in the chromatogram would correspond to N-(2-acetylphenyl)-N-methylformamide. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

Identification of Synthesis Byproducts: The synthesis of the target compound may result in residual starting materials, reagents, or side-reaction products. GC-MS can identify these impurities by matching their mass spectra to established libraries or through manual interpretation.

Analysis of Degradants: The stability of the compound can be assessed by detecting potential degradation products. It is important to note that some amide-containing compounds can be thermally labile and may degrade in the high-temperature environment of the GC injection port. nih.gov This possibility must be considered when developing a method to avoid misinterpretation of the results. In some cases, derivatization of the analyte to a more thermally stable form may be necessary, although this is less common for tertiary amides. researchgate.net

The mass spectrum of the main peak serves to confirm the identity of N-(2-acetylphenyl)-N-methylformamide by showing its characteristic molecular ion and fragmentation pattern, which can be compared against a reference spectrum.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) for Trace Analysis

For the analysis of highly complex samples where trace levels of N-(2-acetylphenyl)-N-methylformamide or its related byproducts must be detected, comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-TOFMS) offers significantly enhanced capabilities over conventional GC-MS. nih.govgcms.cz This advanced technique provides superior separation power by employing two different chromatographic columns in series, connected by a modulator.

The primary advantages of GCxGC-TOFMS for trace analysis include:

Increased Peak Capacity: By utilizing two columns with orthogonal separation mechanisms (e.g., non-polar followed by polar), the resolving power is dramatically increased, allowing for the separation of co-eluting compounds that would overlap in a single-column separation. usda.gov

Enhanced Sensitivity: The modulator focuses small portions of the eluent from the first column before rapidly injecting them onto the second column. This cryo-focusing effect results in very sharp, narrow peaks, leading to a significant increase in the signal-to-noise ratio and thus lower detection limits.

Structured Chromatograms: The data is presented as a two-dimensional contour plot, where chemically similar compounds often appear in distinct patterns, aiding in the identification of unknown substances.

The coupling with a time-of-flight mass spectrometer (TOFMS) is crucial for GCxGC. The TOFMS is capable of the high-speed data acquisition (hundreds of spectra per second) required to accurately characterize the narrow peaks (typically <100 ms wide) generated by the second-dimension column. nih.gov This ensures that high-quality, non-skewed mass spectra are obtained for every separated peak, enabling reliable identification even at trace concentrations. This makes GCxGC-TOFMS the ideal platform for detecting minute quantities of N-(2-acetylphenyl)-N-methylformamide in challenging matrices such as environmental samples or biological extracts.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of N-(2-acetylphenyl)-N-methylformamide is expected to show distinct absorption bands characteristic of its tertiary amide, aromatic ketone, and substituted benzene ring structures.

The key expected vibrational modes are:

Carbonyl (C=O) Stretching: The molecule contains two carbonyl groups, which are expected to produce strong absorption bands. The ketone C=O stretch typically appears around 1685 cm⁻¹, while the tertiary amide C=O stretch (Amide I band) is expected in the 1650-1670 cm⁻¹ region. mdpi.com The exact positions can be influenced by conjugation and intramolecular interactions.

Aromatic C=C Stretching: The vibrations of the benzene ring are expected to produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the tertiary amide C-N bond is expected to appear in the 1200-1350 cm⁻¹ range.

Aromatic C-H Bending: The out-of-plane bending of the C-H bonds on the ortho-disubstituted benzene ring will give rise to a strong band, typically in the 735-770 cm⁻¹ region, which is highly characteristic of this substitution pattern.

Aliphatic C-H Stretching: The C-H stretching vibrations of the two methyl groups (N-methyl and acetyl) are expected just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium |

| Ketone C=O | Stretching | 1680 - 1700 | Strong |

| Amide C=O | Stretching (Amide I) | 1650 - 1670 | Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Weak |

| Tertiary Amide C-N | Stretching | 1200 - 1350 | Medium |

| Aromatic C-H | Out-of-plane Bending (ortho) | 735 - 770 | Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to IR spectroscopy. While IR measures the absorption of light, Raman measures the inelastic scattering of light. A vibrational mode is Raman active if it involves a change in the molecule's polarizability. Due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For N-(2-acetylphenyl)-N-methylformamide, Raman spectroscopy would be particularly useful for analyzing:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the benzene ring, often referred to as the "ring breathing" mode, typically produce a very strong and sharp Raman signal. This provides excellent confirmation of the aromatic core.

Symmetric Functional Group Vibrations: While the C=O stretches are visible in both IR and Raman, other symmetric vibrations, such as the symmetric deformation of the methyl groups, can be more prominent in the Raman spectrum.

A key advantage of Raman spectroscopy is that water is a very weak Raman scatterer, making the technique suitable for analyzing samples in aqueous solutions without significant interference. chemicalbook.com Although specific experimental Raman data for this compound is scarce, the analysis of related molecules like N,N-dimethylformamide provides a basis for predicting the key active modes. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The structure of N-(2-acetylphenyl)-N-methylformamide contains several chromophores—groups responsible for absorbing light—that give rise to a characteristic UV-Vis spectrum.

The principal chromophores in the molecule are the acetophenone (B1666503) moiety (the acetyl group conjugated with the benzene ring) and the formamide (B127407) group. These give rise to two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε). For N-(2-acetylphenyl)-N-methylformamide, these transitions are expected due to the conjugated system of the aromatic ring and the two carbonyl groups. Strong absorption bands are predicted in the 240-280 nm range.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. These transitions are quantum-mechanically "forbidden," resulting in much lower intensity (small ε) compared to π → π* transitions. They occur at longer wavelengths, typically above 300 nm for aromatic ketones.

The UV-Vis spectrum of N-(2-acetylphenyl)-N-methylformamide is therefore expected to show intense absorption bands at shorter wavelengths corresponding to the π → π* transitions of the aromatic system, and a weaker, longer-wavelength band corresponding to the n → π* transition of the ketone carbonyl group. chemrxiv.orgresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.netnih.gov

| Transition Type | Chromophore | Expected Wavelength (λmax) Range | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | Benzene Ring & C=O | ~245 nm | High |

| π → π | Benzene Ring | ~280 nm | Medium |

| n → π* | Ketone C=O | ~320 nm | Low |

X-ray Crystallography for Solid-State Structure Elucidation

A comprehensive search for single-crystal X-ray diffraction data for N-(2-acetylphenyl)-N-methylformamide in prominent crystallographic databases, including the Cambridge Structural Database (CSD), yielded no specific results. Consequently, a detailed analysis of its molecular conformation, stereochemistry, bond lengths, bond angles, and crystal packing motifs is not possible at this time.

Single-Crystal X-ray Diffraction for Absolute Molecular Conformation and Stereochemistry

No published single-crystal X-ray diffraction studies were found for N-(2-acetylphenyl)-N-methylformamide. Such a study would be essential to definitively determine the three-dimensional arrangement of atoms in the solid state, including the planarity of the molecule and the orientation of the N-methylformamide and acetylphenyl groups relative to each other.

Detailed Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without a crystallographic information file (CIF), a detailed table of bond lengths, bond angles, and dihedral angles for N-(2-acetylphenyl)-N-methylformamide cannot be generated. This information is fundamental to understanding the molecule's geometry and conformational preferences.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Similarly, the absence of crystal structure data precludes an analysis of the intermolecular forces that govern the crystal packing of N-(2-acetylphenyl)-N-methylformamide. In contrast to its N-H analogue, which can participate in classical N-H⋯O hydrogen bonding, the N-methyl derivative is limited to weaker C-H⋯O interactions. A crystallographic study would be necessary to identify and characterize these and other potential non-covalent interactions, such as π-π stacking, which are critical in determining the supramolecular architecture.

Elemental Analysis for Empirical Formula Validation

No specific reports of elemental analysis for N-(2-acetylphenyl)-N-methylformamide were found in the reviewed literature. Elemental analysis is a foundational technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements.

For N-(2-acetylphenyl)-N-methylformamide, the theoretical elemental composition based on its molecular formula (C₁₀H₁₁NO₂) would be:

Carbon (C): 67.78%

Hydrogen (H): 6.26%

Nitrogen (N): 7.90%

Oxygen (O): 18.06%

Experimental validation of these percentages is a standard and necessary step in the characterization of a new chemical entity.

Theoretical and Computational Chemistry Studies of N 2 Acetylphenyl N Methylformamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular properties that can be difficult or impossible to measure experimentally. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are used to model the behavior of electrons in a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like N-(2-acetylphenyl)-N-methylformamide.

DFT is routinely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. For N-(2-acetylphenyl)-N-methylformamide, this would determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. The optimization would account for the steric and electronic interactions between the ortho-acetyl group, the N-methyl group, and the formamide (B127407) moiety.

Furthermore, DFT calculations elucidate the electronic structure, providing insights into the distribution of electrons within the molecule. Key electronic properties derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. In related aromatic amide systems, DFT has been used to calculate these energies to predict charge transfer within the molecule researchgate.net.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and intramolecular interactions, such as the resonance effect in the amide bond which gives it partial double-bond character.

In studies of other N,N-disubstituted amides, DFT calculations have successfully predicted molecular geometries and electronic properties, providing a reliable framework for what to expect for N-(2-acetylphenyl)-N-methylformamide nih.gov.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide very high accuracy, particularly for energetic and structural properties.

While computationally more demanding than DFT, ab initio methods are often used to obtain benchmark results or to study systems where DFT may not be sufficiently accurate. For instance, MP2 calculations are frequently used to obtain more accurate rotational energy barriers in amides compared to standard DFT functionals researchgate.net. For N-(2-acetylphenyl)-N-methylformamide, high-level ab initio calculations could be used to:

Accurately predict the energy difference between various rotational isomers (rotamers).

Calculate precise energy barriers for the rotation around the amide C–N bond and the phenyl–N bond.

Serve as a reference to validate the accuracy of chosen DFT functionals.

Studies on simple amides like formamide have utilized ab initio calculations to thoroughly investigate the rotational barrier of the C–N bond, providing foundational data for understanding this critical feature in more complex amides researchgate.net.

The accuracy of any DFT or ab initio calculation is highly dependent on the choice of the functional and the basis set.

Functionals: The functional approximates the exchange-correlation energy in DFT. A wide variety of functionals exist, each with different strengths.

Hybrid Functionals: These functionals, such as the widely used B3LYP, combine a portion of the exact exchange energy from Hartree-Fock theory with approximations for the exchange and correlation energies. They are often a good starting point for geometry optimizations of organic molecules researchgate.netnih.gov.

Range-Separated and Meta-GGA Functionals: More modern functionals, like the M06-2X, often provide better accuracy for non-covalent interactions, thermochemistry, and kinetic barriers nih.gov. For a molecule with potential intramolecular interactions, such as those in N-(2-acetylphenyl)-N-methylformamide, M06-2X could be a particularly suitable choice for calculating rotational energy barriers nih.gov.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals wikipedia.org. The size and type of the basis set determine the flexibility the orbitals have to form the correct shape, with larger basis sets yielding more accurate results at a higher computational cost.

Pople Basis Sets: Sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used. The "(d,p)" indicates the addition of polarization functions on heavy atoms and hydrogens, respectively, which are crucial for describing chemical bonds accurately. The "++" denotes the addition of diffuse functions, which are important for describing anions or systems with significant non-covalent interactions researchgate.net.

Correlation-Consistent Basis Sets: Developed by Dunning, sets like cc-pVDZ, cc-pVTZ (correlation-consistent polarized Valence Double/Triple Zeta), and their augmented versions (aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit, allowing for highly accurate energy calculations wikipedia.orgacs.org.

The selection of a specific functional and basis set represents a trade-off between desired accuracy and available computational resources. A common and reliable approach for a molecule like N-(2-acetylphenyl)-N-methylformamide would be geometry optimization using the B3LYP or M06-2X functional with a 6-311+G(d,p) basis set, followed by single-point energy calculations with a larger basis set like cc-pVTZ for higher accuracy.

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, Electronic Properties | nih.gov |

| M06-2X | 6-311+G(d,p) | Rotational Barriers, Thermochemistry | nih.gov |

| B3LYP | cc-pVTZ | High-Accuracy Energy Calculations | nih.gov |

| PBE0 | def2-TZVP | Spectroscopic Properties, Geometries | researchgate.net |

Computational Prediction of Spectroscopic Parameters

Prediction of UV-Vis Absorption and Emission Spectra

Currently, there are no published computational studies detailing the predicted UV-Vis absorption and emission spectra for N-(2-acetylphenyl)-N-methylformamide. Such a study would typically involve methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic transition energies and oscillator strengths. The results would provide insights into the molecule's photophysical properties, correlating its electronic structure with its interaction with ultraviolet and visible light. A hypothetical data table for such predictions is presented below.

Table 1: Hypothetical Predicted UV-Vis Absorption Data for N-(2-acetylphenyl)-N-methylformamide

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 320 | 0.15 | n → π |

| S0 → S2 | 285 | 0.45 | π → π |

| S0 → S3 | 250 | 0.08 | n → σ* |

This data is illustrative and not based on actual computational results.

Reaction Mechanism Studies

Detailed computational elucidations of the synthetic pathways, transition states, and energetic profiles for reactions involving N-(2-acetylphenyl)-N-methylformamide are not available in the current scientific literature.

Computational Elucidation of Synthetic Pathways and Transition States

A computational study in this area would focus on mapping the potential energy surface for the synthesis of N-(2-acetylphenyl)-N-methylformamide. This would involve identifying the structures of reactants, intermediates, transition states, and products. Quantum chemical calculations would be employed to determine the geometries and vibrational frequencies of these species, confirming the nature of the transition states.

Energetic Profiles of Potential Intra- and Intermolecular Reactions

The energetic profiles for reactions involving this compound have not been computationally modeled. Such studies would calculate the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. This information would be crucial for optimizing reaction conditions and predicting potential side reactions.

Intermolecular Interactions and Molecular Recognition

Specific theoretical studies on the hydrogen bonding, non-covalent interactions, and molecular docking of N-(2-acetylphenyl)-N-methylformamide for predictive chemical binding are not documented.

Theoretical Studies of Hydrogen Bonding and Other Non-Covalent Interactions

An analysis in this area would likely use methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to characterize the strength and nature of hydrogen bonds and other van der Waals forces. Given the structure of N-(2-acetylphenyl)-N-methylformamide, potential hydrogen bond acceptors include the oxygen atoms of the acetyl and formamide groups.

Molecular Docking Simulations for Predictive Binding (within the context of chemical interactions, not biological activity)

Molecular docking simulations could be used to predict how N-(2-acetylphenyl)-N-methylformamide might interact with other molecules or surfaces. These simulations would provide insights into the preferred binding modes and interaction energies, driven by forces such as hydrogen bonding, and electrostatic and hydrophobic interactions. A hypothetical table of interaction energies is provided below.

Table 2: Hypothetical Molecular Docking Interaction Energies

| Interacting Molecule | Binding Energy (kcal/mol) | Key Interactions |

| Phenol | -4.5 | Hydrogen bond (C=O --- H-O) |

| Benzene (B151609) | -2.8 | π-π stacking |

| Acetic Acid | -6.2 | Hydrogen bond (C=O --- H-O) |

This data is for illustrative purposes only and does not represent the results of actual simulations.

Chemical Reactivity and Transformation Pathways of N 2 Acetylphenyl N Methylformamide

Reactions at the Formamide (B127407) Moiety

The formamide group, characterized by a carbonyl group attached to a nitrogen atom, is susceptible to several types of reactions, including hydrolysis, reduction, oxidation, and transamidation.

Hydrolysis Mechanisms under Various Conditions

The hydrolysis of the formamide bond in N-(2-acetylphenyl)-N-methylformamide, which would yield N-methyl-2-aminoacetophenone and formic acid, can be catalyzed by either acid or base. The specific conditions significantly influence the reaction mechanism.

Under acidic conditions, the carbonyl oxygen of the formamide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of N-methyl-2-aminoacetophenone to yield formic acid.

In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, with the N-(2-acetylphenyl)-N-methylamide anion acting as the leaving group, which is subsequently protonated. Kinetic studies on related tertiary sulfonylcarbamates show both spontaneous and base-catalyzed hydrolysis processes, with the base-catalyzed pathway involving the rate-limiting formation of a tetrahedral intermediate from the nucleophilic attack of a hydroxide ion. rsc.org

Enzymatic hydrolysis of N-substituted formamides is also a known transformation. For instance, the enzyme N-substituted formamide deformylase (NfdA) has been identified to catalyze the hydrolysis of various N-substituted formamides to their corresponding amines and formate (B1220265). pnas.org

Table 1: Conditions for Formamide Hydrolysis

| Condition | Catalyst/Reagent | Key Mechanistic Step |

|---|---|---|

| Acidic | H₃O⁺ | Protonation of carbonyl oxygen, increasing electrophilicity. |

| Basic | OH⁻ | Nucleophilic attack of hydroxide on the carbonyl carbon. |

| Enzymatic | N-substituted formamide deformylase | Enzyme-catalyzed hydrolysis at the active site. |

Reduction of the Formyl Group to Amine or Methyl Derivatives

The formamide group can be reduced to yield an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds by nucleophilic attack of a hydride ion on the formyl carbon, followed by the formation of an intermediate that is subsequently hydrolyzed to yield the corresponding N,N-dimethyl-2-aminoacetophenone.

Alternatively, systems like sodium borohydride/iodine (NaBH₄/I₂) have been shown to be effective for the reduction of N-substituted formamides to the corresponding methylamines. nih.govbeilstein-journals.org This reaction is thought to proceed through a two-step pathway involving a formamide intermediate, with the reduction of this intermediate to the monomethylamine being the rate-determining step. nih.govbeilstein-journals.org

Table 2: Reducing Agents for Formamide Transformation

| Reagent(s) | Product |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | Tertiary amine |

| Sodium borohydride/Iodine (NaBH₄/I₂) | N-methyl amine |

Oxidation Reactions of the Amide or Formyl Group

The oxidation of N-arylformamides can lead to interesting intramolecular reactions. For example, copper-catalyzed intramolecular C-H oxidation/acylation of formyl-N-arylformamides using O₂ as the terminal oxidant has been developed for the synthesis of substituted indoline-2,3-diones (isatins). acs.org This reaction involves a tandem process where two C-H bonds are used as reaction partners. acs.org While this specific reaction has been demonstrated on related substrates, it represents a potential oxidative pathway for N-(2-acetylphenyl)-N-methylformamide, which could lead to complex heterocyclic structures.

Transamidation Reactions with Other Amines

Transamidation is a process where the amino group of an amide is exchanged with another amine. This reaction is typically challenging due to the stability of the amide bond but can be achieved under certain conditions. Catalyst-free protocols have been developed for the transamidation of formamide derivatives with weakly nucleophilic aromatic amines at elevated temperatures. acs.orgacs.org The mechanism is thought to involve the formation of a hydrogen bond between the incoming amine and the carbonyl group of the formamide, which activates the carbonyl group for nucleophilic attack. acs.orgacs.org Various catalysts, including those based on boron, iron, and palladium, have also been shown to facilitate transamidation reactions under milder conditions. nih.gov

Reactions at the Acetyl Group

The acetyl group attached to the phenyl ring is essentially a ketone and thus undergoes reactions typical of ketones, most notably nucleophilic additions to the carbonyl group.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the acetyl group is electrophilic and is a target for a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com The addition of a nucleophile to this carbon leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org

Common nucleophiles that can react with the acetyl group include:

Grignard reagents (R-MgX): These reagents add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup.

Organolithium reagents (R-Li): Similar to Grignard reagents, these also provide a carbanion for nucleophilic attack.

Hydride reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.

Cyanide (CN⁻): Addition of cyanide forms a cyanohydrin.

Amines: Primary amines react to form imines (Schiff bases), while secondary amines can form enamines. libretexts.org

The reactivity of the acetyl group in N-(2-acetylphenyl)-N-methylformamide may be influenced by the ortho-N-methylformamide substituent. This group can exert steric hindrance, potentially slowing down the rate of nucleophilic attack. Additionally, electronic effects and potential intramolecular hydrogen bonding could also play a role in modulating the electrophilicity of the carbonyl carbon. researchgate.net

Table 3: Examples of Nucleophilic Addition to the Acetyl Group

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkyl/Aryl group | CH₃MgBr (Grignard) | Tertiary alcohol |

| Hydride ion | NaBH₄ | Secondary alcohol |

| Cyanide ion | NaCN/H⁺ | Cyanohydrin |

| Primary amine | R-NH₂ | Imine |

| Secondary amine | R₂NH | Enamine |

Enolization and Aldol-Type Reactions

A comprehensive review of scientific literature did not yield specific studies detailing the enolization or subsequent aldol-type reactions for the compound N-(2-acetylphenyl)-N-methylformamide. While the acetyl group possesses enolizable protons, specific experimental conditions, regioselectivity, or isolated products from such reactions involving this particular molecule are not documented in available research.

Condensation Reactions with Hydrazine (B178648) or Hydroxylamine (B1172632) Derivatives

There is no specific information available in the reviewed literature regarding the condensation reactions of N-(2-acetylphenyl)-N-methylformamide with hydrazine or hydroxylamine derivatives. Consequently, data on the formation of corresponding hydrazones, oximes, or subsequent cyclized products for this specific compound could not be provided.

Reactions at the Aromatic Ring

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Detailed experimental studies on the electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) specifically for N-(2-acetylphenyl)-N-methylformamide are not available in the current body of scientific literature. Therefore, experimentally determined regioselectivity and reaction outcomes for this substrate cannot be reported.

Nucleophilic Aromatic Substitution on Activated Rings

Research detailing nucleophilic aromatic substitution reactions on N-(2-acetylphenyl)-N-methylformamide or its activated derivatives (e.g., those bearing strong electron-withdrawing groups) has not been identified in the surveyed literature.

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives

No studies were found that describe the synthesis of halogenated derivatives of N-(2-acetylphenyl)-N-methylformamide and their subsequent use in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings).

Intramolecular Cyclization and Rearrangement Reactions

The structure of N-(2-acetylphenyl)-N-methylformamide, featuring an acetyl group positioned ortho to an N-methylformamide group, makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic ring systems. While specific experimental studies detailing the cyclization of this exact molecule are sparse, the reaction is a well-established pathway for analogous ortho-acyl aniline (B41778) derivatives.

These reactions typically proceed via an acid- or base-catalyzed mechanism, leading to the formation of quinoline (B57606) or quinolone derivatives.

Acid-Catalyzed Cyclization (Friedländer-type Synthesis): In the presence of a strong acid, the formamide carbonyl can be protonated, making it more susceptible to nucleophilic attack. However, a more common pathway involves the acid-catalyzed intramolecular aldol-type condensation. The acetyl carbonyl is protonated, and the enol form of the formamide or the nitrogen atom itself could act as a nucleophile. More plausibly, under acidic conditions that promote dehydration, the acetyl group's carbonyl oxygen and the amide nitrogen can attack each other, ultimately leading to a cyclized product. The expected product from such a reaction would be a quinolone derivative.

Base-Catalyzed Cyclization: Treatment with a base would facilitate the deprotonation of the methyl group of the acetyl moiety, generating an enolate. This enolate can then act as an intramolecular nucleophile, attacking the carbonyl carbon of the formamide group. The subsequent elimination of water would lead to the formation of a 4-quinolone ring system. This pathway is a variation of the Conrad-Limpach and related quinoline syntheses.

The probable outcome of such a base-catalyzed cyclization is the formation of 1,4-dimethyl-1H-quinolin-4-one. The general transformation is outlined below.

Table 1: Potential Intramolecular Cyclization Product

| Starting Material | Condition | Major Product | Product Class |

|---|

This reactivity is foundational in synthetic organic chemistry for building complex heterocyclic scaffolds from readily available starting materials.

Investigation of Ring Closure Reactions Leading to Heterocyclic Systems

The structure of N-(2-acetylphenyl)-N-methylformamide is an ideal precursor for intramolecular cyclization reactions to form heterocyclic systems, most notably quinoline derivatives. This type of reaction is a cornerstone of heterocyclic chemistry, with various methods developed to facilitate the cyclization of ortho-acylanilines.

One of the most well-established methods analogous to this potential transformation is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the case of N-(2-acetylphenyl)-N-methylformamide, the molecule itself contains both the ortho-acyl aniline moiety (after a potential in-situ deformylation or rearrangement) and the reactive methylene (B1212753) group (the acetyl methyl group).

More directly, acid- or base-catalyzed intramolecular condensation is a plausible pathway for the cyclization of this compound. Under acidic conditions, protonation of the acetyl carbonyl would activate it towards nucleophilic attack by the formamide nitrogen, or more likely, the enol or enamine tautomer could facilitate the ring closure.

Illustrative Potential Ring Closure Reactions:

The following table outlines hypothetical reaction conditions for the cyclization of N-(2-acetylphenyl)-N-methylformamide to form a substituted quinoline, based on common organic synthesis protocols. researchgate.netnih.gov

| Entry | Catalyst / Reagent | Solvent | Temperature (°C) | Potential Product | Hypothetical Yield (%) |

| 1 | Sulfuric Acid (H₂SO₄) | Ethanol | 80 | 4-Methyl-1(2H)-quinolinone | 75 |

| 2 | Polyphosphoric Acid (PPA) | - | 120 | 4-Methyl-1(2H)-quinolinone | 85 |

| 3 | Sodium Hydroxide (NaOH) | Water/Ethanol | 100 | 4-Methyl-1(2H)-quinolinone | 60 |

| 4 | p-Toluenesulfonic Acid (p-TsOH) | Toluene | 110 | 4-Methyl-1(2H)-quinolinone | 80 |

These conditions are known to promote intramolecular aldol-type condensation and subsequent dehydration, leading to the formation of the stable, aromatic quinoline ring system. researchgate.net The expected product would be a quinolinone derivative, resulting from the participation of the formamide group in the cyclization.

Mechanistic Studies of Intramolecular Transformations

The proposed intramolecular cyclization of N-(2-acetylphenyl)-N-methylformamide to a quinoline derivative would likely proceed through a multi-step mechanism involving acid or base catalysis.

Plausible Acid-Catalyzed Mechanism:

Protonation: The reaction is initiated by the protonation of the acetyl carbonyl oxygen by an acid catalyst (e.g., H⁺ from H₂SO₄). This step increases the electrophilicity of the carbonyl carbon.

Enolization: The acetyl group undergoes tautomerization to its enol form. This is a common step in acid-catalyzed reactions of ketones.

Intramolecular Cyclization: The formamide nitrogen, acting as a nucleophile, attacks the protonated carbonyl carbon (or the double bond of the enol). This leads to the formation of a six-membered ring intermediate.

Dehydration: A molecule of water is eliminated from the cyclic intermediate. This step is driven by the formation of a conjugated system.

Rearomatization/Deformylation: The final step involves the loss of the formyl group (or its elements) to yield the stable, aromatic quinolinone ring. The N-methyl group would remain on the quinolinone nitrogen.

This proposed mechanism is consistent with well-documented cyclization reactions of similar ortho-substituted aromatic compounds. nih.gov

Derivatization Strategies for Structure-Reactivity Relationship Exploration

To explore the structure-reactivity relationships of N-(2-acetylphenyl)-N-methylformamide, particularly concerning its propensity for ring closure, systematic modifications to its structure can be undertaken. These derivatization strategies would help elucidate the electronic and steric factors that influence the rate and efficiency of the cyclization reaction.

Key Derivatization Points:

Aromatic Ring Substitution: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) onto the phenyl ring would modulate the nucleophilicity of the formamide nitrogen and the electrophilicity of the acetyl carbonyl. This allows for a quantitative study (e.g., Hammett plot) of electronic effects on the reaction rate.

Modification of the Acetyl Group: Replacing the methyl of the acetyl group with larger alkyl groups (e.g., ethyl, propyl) would introduce steric hindrance, potentially slowing down the cyclization. Converting the ketone to other functional groups could inhibit or completely alter the reaction pathway.

Modification of the N-Methylformamide Moiety: Replacing the N-methyl group with other alkyl or aryl groups would probe steric effects around the nitrogen atom. Altering the formyl group to other acyl groups (e.g., acetyl, benzoyl) would change the electronic properties and steric bulk at the nitrogen center, influencing its nucleophilicity and the stability of intermediates.

Illustrative Table of Derivatives for Reactivity Studies:

| Derivative Name | Modification Site | Expected Effect on Cyclization Rate |

| N-(2-acetyl-4-methoxyphenyl)-N-methylformamide | Phenyl Ring | Increase (Electron-donating group) |

| N-(2-acetyl-4-nitrophenyl)-N-methylformamide | Phenyl Ring | Decrease (Electron-withdrawing group) |

| N-methyl-N-(2-propionylphenyl)formamide | Acetyl Group | Decrease (Increased steric hindrance) |

| N-ethyl-N-(2-acetylphenyl)formamide | N-Alkyl Group | Decrease (Increased steric hindrance) |

By synthesizing these derivatives and studying their reaction kinetics under standardized cyclization conditions, a comprehensive understanding of the structure-reactivity relationship for this class of compounds can be developed.

Applications As a Building Block in Advanced Organic Synthesis

Precursor for Novel N-Heterocyclic Compounds (e.g., quinoline (B57606), benzoxazine (B1645224) derivatives)

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structure of Formamide (B127407), N-(2-acetylphenyl)-N-methyl- is theoretically well-suited for the synthesis of certain N-heterocycles, particularly quinoline derivatives.

Quinolines: The quinoline core is a prevalent scaffold in numerous biologically active compounds. Classic synthetic routes, such as the Friedländer annulation, typically involve the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group. Formamide, N-(2-acetylphenyl)-N-methyl- can be envisioned as a masked precursor for such a reaction. Hydrolysis of the N-formyl group would yield N-methyl-2-aminoacetophenone. This intermediate could then undergo an acid- or base-catalyzed intramolecular aldol-type condensation and subsequent dehydration to form a methyl-substituted quinoline derivative. This hypothetical pathway leverages the ortho-acetyl and protected amine functionalities to construct the bicyclic quinoline system.

Benzoxazines: In contrast, the direct synthesis of benzoxazine derivatives from Formamide, N-(2-acetylphenyl)-N-methyl- is less straightforward. The conventional synthesis of 1,3-benzoxazines requires the condensation of a phenol, a primary amine, and formaldehyde (B43269). The subject compound lacks the requisite phenolic hydroxyl group and possesses a tertiary amide instead of a primary amine, making it an unsuitable substrate for direct, one-pot benzoxazine formation. While multi-step transformations could theoretically convert the acetylphenyl moiety into a structure amenable to benzoxazine synthesis, it is not considered a direct or efficient precursor for this class of heterocycles.

Utility in Multi-Component Reactions for Diversified Chemical Libraries

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for rapidly generating libraries of structurally diverse molecules. mdpi.comnih.gov The efficiency of MCRs makes them highly valuable in drug discovery and materials science. ub.edu The functional groups within Formamide, N-(2-acetylphenyl)-N-methyl- suggest its potential as a component in various MCRs.